1,3-Di(2-pyridyl)benzene

Catalog No.
S3335687
CAS No.
136538-84-6
M.F
C16H12N2
M. Wt
232.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Di(2-pyridyl)benzene

CAS Number

136538-84-6

Product Name

1,3-Di(2-pyridyl)benzene

IUPAC Name

2-(3-pyridin-2-ylphenyl)pyridine

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

InChI

InChI=1S/C16H12N2/c1-3-10-17-15(8-1)13-6-5-7-14(12-13)16-9-2-4-11-18-16/h1-12H

InChI Key

ZXLQVVRBSAUVJB-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=CC(=CC=C2)C3=CC=CC=N3

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC=C2)C3=CC=CC=N3

Potential Applications in Material Science

Research suggests that 1,3-di(2-pyridyl)benzene may have potential applications in material science due to its aromatic structure and the presence of nitrogen atoms. Aromatic rings with nitrogen atoms can exhibit interesting electronic properties, making them suitable for development in areas like:

  • Organic electronics: These materials can be used to create components for devices such as organic light-emitting diodes (OLEDs) and organic solar cells [].
  • Metal-organic frameworks (MOFs): These are porous materials with potential applications in gas storage and separation [].

1,3-Di(2-pyridyl)benzene is an organic compound characterized by its dual 2-pyridyl substituents attached to a benzene ring. Its chemical formula is C16H12N2C_{16}H_{12}N_{2}, and it has gained attention for its unique structural properties and potential applications in various fields, particularly in coordination chemistry and materials science. The compound exhibits interesting electronic properties due to the presence of nitrogen atoms in the pyridine rings, which can participate in coordination with metal ions.

  • As with any new compound, proper handling precautions are essential.
  • Specific data on the toxicity, flammability, or reactivity of 1,3-Di(2-pyridyl)benzene is scarce in scientific literature. It's advisable to handle the compound with gloves and in a well-ventilated area as a general precaution until more information becomes available.
, particularly those involving metal coordination. For example, it has been studied for its reactivity with gold(III) complexes, where it can form mono- and di-protonated species under acidic conditions . Additionally, platinum(II) complexes of 1,3-di(2-pyridyl)benzene have been shown to exhibit efficient luminescence properties, making them suitable for photonic applications . The compound can also undergo photochromic reactions when substituted with specific groups, leading to changes in its absorption and emission characteristics .

Several synthesis methods have been developed for producing 1,3-di(2-pyridyl)benzene:

  • Aza-Diels-Alder Reaction: This method involves the reaction of appropriate diene and dienophile precursors to form the desired compound .
  • Stille Cross-Coupling: Another approach utilizes Stille coupling reactions between organotin compounds and halogenated pyridine derivatives to yield 1,3-di(2-pyridyl)benzene .
  • Suzuki Coupling Reaction: This method employs boronic acids and halogenated substrates to synthesize various functionalized derivatives of 1,3-di(2-pyridyl)benzene .

1,3-Di(2-pyridyl)benzene has several applications across different fields:

  • Coordination Chemistry: It serves as a ligand in coordination complexes with transition metals, which are used in catalysis and materials science.
  • Photonic Devices: Due to its luminescent properties when coordinated with metals like platinum, it is explored for use in light-emitting devices.
  • Sensors: The compound's ability to interact with various metal ions makes it a candidate for sensor development.

Studies on the interactions of 1,3-di(2-pyridyl)benzene with metal ions reveal that it can form stable complexes with various transition metals. These interactions are significant for understanding its behavior in catalysis and materials applications. For instance, the formation of platinum(II) complexes has been extensively studied due to their luminescent properties and potential use in photonic applications .

Several compounds share structural similarities with 1,3-di(2-pyridyl)benzene. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1,2-Di(2-pyridyl)benzeneTwo 2-pyridyl groups at positions 1 and 2Different electronic properties due to ortho substitution
1,4-Di(2-pyridyl)benzeneTwo 2-pyridyl groups at positions 1 and 4Potential for different coordination geometries
1,3-Bis(pyridin-2-yl)propaneA propane linker between two pyridine ringsMay exhibit different steric effects compared to benzene
1-(2-Pyridyl)-3-(pyridin-4-yl)benzeneMixed pyridine substitutionsUnique reactivity due to different nitrogen positions

The uniqueness of 1,3-di(2-pyridyl)benzene lies in its specific arrangement of nitrogen-containing rings that influence its electronic properties and coordination behavior compared to these similar compounds. Its application potential in luminescent materials and sensors further distinguishes it within this class of compounds.

XLogP3

3.2

Wikipedia

1,3-di(2-pyridyl)benzene

Dates

Modify: 2023-08-19

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